Methixene hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of methixene hydrochloride involves complex chemical reactions and is closely tied to its molecular structure and properties. The compound's synthesis pathways are essential for understanding its formation and applications in various fields.
Molecular Structure Analysis
The crystal structure of methixene hydrochloride monohydrate has been extensively studied. The compound, with the chemical formula C20H25NS·HCl·H2O, exhibits a unique crystal configuration, characterized by the presence of both enantiomorphs in equal amounts. The benzenoid rings within the molecule are normal, and the dihedral angle between the planes of the benzene rings is 137.9°. The sulfur-carbon bond distance is notably 1.765 Å, indicating specific molecular interactions. The piperidyl ring adopts a chair conformation, contributing to the molecule's stability and reactivity (Chu, 1972).
Scientific Research Applications
EEG Activation in Neurological Disorders : Methixene hydrochloride has shown effectiveness as an EEG activating agent, particularly in patients with epilepsy of temporal lobe origin. Intravenous administration of this compound activated diagnostic EEG abnormalities in various neurological and psychiatric disorders (C. Vas, K. Exley, M. Parsonage, 1967).
Parasympatholytic Properties : Methixene hydrochloride has demonstrated strong inhibition of gastrointestinal motility in animal models, indicating its parasympatholytic properties. This compound has been noted for its low oral toxicity (H. Lauener, R. Pogge, 1964).
Crystal Structure Analysis : Research on the crystal structure of methixene hydrochloride monohydrate has provided insights into its molecular configuration and interatomic distances, contributing to a better understanding of its chemical properties (S. Chu, 1972).
Fluorometric and Spectroflourimetric Analysis : Studies have developed methods for the determination of methixene hydrochloride in dosage forms, using fluorometric and spectroflourimetric techniques. These methods are highly sensitive and provide a way to quantify methixene hydrochloride in pharmaceutical preparations (S. M. Hassan, F. Belal, F. Ibrahim, F. Aly, 1989).
Parkinsonian Tremor Treatment : There is evidence suggesting the efficacy of methixene hydrochloride in reducing Parkinsonian tremor. Controlled trials have shown its potential as a therapeutic agent in managing this aspect of Parkinson's disease (J. Norris, C. J. Vas, 1967).
Bradykinin Antagonism : Methixene has been studied for its role as a non-competitive antagonist of bradykinin, a peptide that causes blood vessels to dilate. This research contributes to understanding the pharmacological actions of methixene in relation to vascular responses (H. Riezen, 1966).
Titrimetric Determination in Pharmaceuticals : An indirect titrimetric method has been developed for determining methixene hydrochloride in pharmaceutical preparations. This method provides an accurate and precise way to analyze the presence and concentration of methixene in drugs (M. Walash, M. Rizk, A. El-Brashy, 1988).
Anticholinergic Effects on Epileptic Activity : Methixene hydrochloride's anticholinergic properties have been evaluated in terms of their effects on epileptic activity. This research is crucial for understanding the potential therapeutic uses of methixene in epilepsy treatment (C. Vas, J. Delgado, G. Glaser, 1969).
Safety And Hazards
Signs of overdose include dilated and sluggish pupils, warm, dry skin, facial flushing, decreased secretions of the mouth, pharynx, nose, and bronchi, foul-smelling breath, elevated temperature, tachycardia, cardiac arrhythmias, decreased bowel sounds, urinary retention, delirium, disorientation, anxiety, hallucinations, illusions, confusion, incoherence, agitation, hyperactivity, ataxia, loss of memory, paranoia, combativeness, and seizures .
Future Directions
properties
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHHYUBMJLHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
Record name | Methixene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00991080 | |
Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methixene hydrochloride | |
CAS RN |
7081-40-5 | |
Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methixene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIXENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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